

Spectroscopic Characterization of 2-Chloro-3-fluorobenzyl bromide: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-3-fluorobenzyl bromide

Cat. No.: B580376

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Chloro-3-fluorobenzyl bromide** (CAS No: 874285-19-5). Due to the limited availability of experimentally derived public data, this document focuses on predicted spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such spectra are also provided to guide researchers in the analytical characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Chloro-3-fluorobenzyl bromide**. These predictions are based on computational models and empirical data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for **2-Chloro-3-fluorobenzyl bromide** (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 4.5 - 4.7	Singlet	2H	-CH ₂ Br
~ 7.1 - 7.5	Multiplet	3H	Ar-H

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Chloro-3-fluorobenzyl bromide** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 30 - 35	$-\text{CH}_2\text{Br}$
~ 115 - 140	Aromatic carbons
~ 158 - 162 (d, $^1\text{JCF} \approx 250$ Hz)	C-F

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Chloro-3-fluorobenzyl bromide**

Wavenumber (cm^{-1})	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1450	Medium-Strong	Aromatic C=C stretch
1250 - 1200	Strong	C-F stretch
1200 - 1150	Medium	$-\text{CH}_2-$ wag
800 - 750	Strong	C-Cl stretch
700 - 600	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Chloro-3-fluorobenzyl bromide**

m/z	Relative Intensity (%)	Assignment
222/224/226	High	$[\text{M}]^+$ (Molecular ion with isotopic pattern for Br and Cl)
143/145	High	$[\text{M} - \text{Br}]^+$
108	Medium	$[\text{M} - \text{Br} - \text{Cl}]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of purified **2-Chloro-3-fluorobenzyl bromide** in 0.6-0.8 mL of deuterated chloroform (CDCl_3).
- **Instrumentation:** Transfer the solution to a 5 mm NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^1H NMR, a typical spectral width of -2 to 12 ppm is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a spectral width of 0 to 220 ppm is common, with a longer acquisition time due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

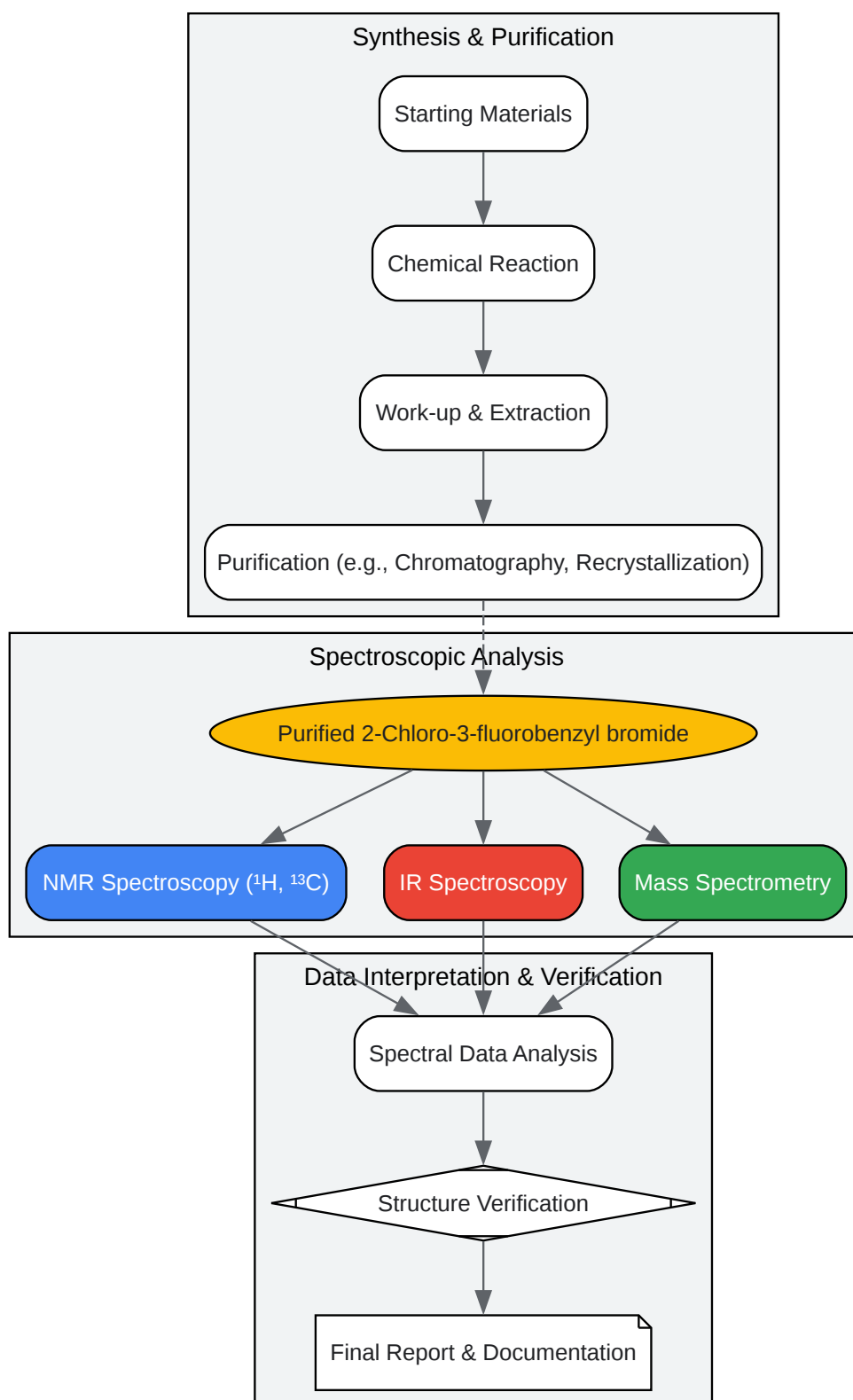
- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
- **Instrumentation:** Place the prepared sample in the sample holder of an FT-IR spectrometer.
- **Data Acquisition:** Record the spectrum over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
- **Instrumentation:** Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule. The analysis is performed on a mass spectrometer, which can be a standalone instrument or coupled with a gas chromatograph (GC-MS) for separation of components.
- **Data Acquisition:** Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine ($^{79}\text{Br} : ^{81}\text{Br} \approx 1:1$) and chlorine ($^{35}\text{Cl} : ^{37}\text{Cl} \approx 3:1$) will be a key feature in identifying fragments containing these atoms.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like **2-Chloro-3-fluorobenzyl bromide**.



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Caption: Analytical workflow for the characterization of **2-Chloro-3-fluorobenzyl bromide**.

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